2-(2-Fluoroethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(2-Fluoroethyl)thiolane-2-carbaldehyde is an organosulfur compound with the molecular formula C₇H₁₁FOS It is a thiolane derivative, characterized by the presence of a fluorine atom on the ethyl group attached to the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with fluorinated ethylating agents under controlled conditions. One common method includes the use of 2-fluoroethyl bromide as the fluorinated ethylating agent, which reacts with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, may also be integrated into the industrial process to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the ethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(2-Fluoroethyl)thiolane-2-carboxylic acid.
Reduction: 2-(2-Fluoroethyl)thiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoroethyl)thiolane-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, further influencing its activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxaldehyde: An organosulfur compound with a similar structure but without the fluorinated ethyl group.
2-Fluoroethylthiolane: A related compound lacking the aldehyde group.
2-(2-Fluoroethyl)thiolane-2-methanol: The reduced form of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both the fluorinated ethyl group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11FOS |
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Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-fluoroethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H11FOS/c8-4-3-7(6-9)2-1-5-10-7/h6H,1-5H2 |
InChI Key |
BYWIHBFNAJOCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CCF)C=O |
Origin of Product |
United States |
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